molecular formula C9H11N5O5 B14444570 2,4-Dinitrophenyl-beta-alanine hydrazide CAS No. 77318-34-4

2,4-Dinitrophenyl-beta-alanine hydrazide

Cat. No.: B14444570
CAS No.: 77318-34-4
M. Wt: 269.21 g/mol
InChI Key: ZJRGMGALGXYLLC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl-beta-alanine hydrazide is a chemical compound that belongs to the class of hydrazides. It is derived from 2,4-dinitrophenylhydrazine and beta-alanine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Hydrazides: Formed from substitution reactions.

Scientific Research Applications

2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

2,4-Dinitrophenyl-beta-alanine hydrazide can be compared with other similar compounds such as:

    2,4-Dinitrophenylhydrazine: Used for similar applications but lacks the beta-alanine moiety.

    Beta-Alanine Hydrazide: Lacks the nitro groups and has different chemical properties.

    2,4-Dinitrophenylhydrazones: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.

The uniqueness of this compound lies in its combination of the hydrazide group with both the nitro groups and the beta-alanine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

77318-34-4

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

3-(2,4-dinitroanilino)propanehydrazide

InChI

InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15)

InChI Key

ZJRGMGALGXYLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN

Origin of Product

United States

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